molecular formula C13H16N2OS B3035120 5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile CAS No. 303146-30-7

5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile

Cat. No.: B3035120
CAS No.: 303146-30-7
M. Wt: 248.35 g/mol
InChI Key: BUPSMAWCHJEGSD-UHFFFAOYSA-N
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Description

5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile is a chemical compound provided with a high level of purity (98%) for research and development applications. This product is defined with the molecular formula C 13 H 16 N 2 OS and a molecular weight of 248.35 g/mol . Its structure is based on a nicotinonitrile scaffold, a motif prevalent in medicinal chemistry, particularly in the development of novel heterocyclic compounds . Research Value and Potential Applications: This compound belongs to a class of nitrogen and sulfur-containing heterocycles that are of significant interest in pharmaceutical research. Such structures are frequently investigated as key scaffolds in the design of enzyme inhibitors . Specifically, heterocyclic compounds sharing structural similarities with this reagent are explored as potential inhibitors for neurological targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the study of Alzheimer's disease . The presence of both nitrogen and sulfur atoms in the structure can be critical for interactions with biological targets, making it a valuable building block for developing new pharmacologically active molecules . Researchers may utilize this compound as a synthetic intermediate to create novel chemical entities for biological screening or to study structure-activity relationships (SAR) in drug discovery projects. Important Notice: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only. Please refer to the Safety Data Sheet (SDS) for safe handling and storage procedures.

Properties

IUPAC Name

5-acetyl-6-methyl-2-(2-methylpropylsulfanyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-8(2)7-17-13-11(6-14)5-12(10(4)16)9(3)15-13/h5,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPSMAWCHJEGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC(C)C)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168139
Record name 5-Acetyl-6-methyl-2-[(2-methylpropyl)thio]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303146-30-7
Record name 5-Acetyl-6-methyl-2-[(2-methylpropyl)thio]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303146-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-6-methyl-2-[(2-methylpropyl)thio]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Halogenated Precursor

The foundational step involves preparing 5-acetyl-2-chloro-6-methylnicotinonitrile (CAS: 121348-15-0), a critical intermediate. While direct literature on this compound is limited, analogous syntheses suggest the following pathway:

  • Chlorination of 2-Hydroxy-6-methylnicotinonitrile :
    Treatment with phosphorus oxychloride ($$ \text{POCl}3 $$) under reflux replaces the hydroxyl group with chlorine.
    $$
    \text{2-Hydroxy-6-methylnicotinonitrile} + \text{POCl}
    3 \xrightarrow{\Delta} \text{2-Chloro-6-methylnicotinonitrile} + \text{H}3\text{PO}4}
    $$
  • Friedel-Crafts Acylation :
    Introduction of the acetyl group at the 5-position using acetyl chloride ($$ \text{CH}3\text{COCl} $$) and a Lewis acid catalyst (e.g., $$ \text{AlCl}3 $$).

Thioether Formation via NAS

The chloro intermediate undergoes substitution with isobutyl mercaptan ($$ \text{(CH}3\text{)}2\text{CHCH}_2\text{SH} $$) under basic conditions:

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or triethylamine ($$ \text{Et}_3\text{N} $$)
  • Temperature: 80–120°C
  • Duration: 12–24 hours

Mechanism :
Deprotonation of the thiol generates a thiolate nucleophile ($$ \text{(CH}3\text{)}2\text{CHCH}_2\text{S}^- $$), which attacks the electron-deficient C2 position of the pyridine ring. The reaction proceeds via an aromatic nucleophilic substitution mechanism, facilitated by the electron-withdrawing nitrile and acetyl groups.

Yield Optimization :

  • Solvent Polarity : Higher polarity solvents (e.g., DMSO) enhance nucleophilicity.
  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

Transition-Metal-Catalyzed C–S Coupling

An alternative to NAS employs transition-metal catalysts to form the C–S bond. This method is advantageous for substrates with lower reactivity.

Copper-Catalyzed Coupling

Catalytic System :

  • Copper(I) iodide ($$ \text{CuI} $$)
  • Ligand: 1,10-Phenanthroline
  • Base: Cesium carbonate ($$ \text{Cs}2\text{CO}3 $$)

Reaction Protocol :

  • Combine 5-acetyl-2-iodo-6-methylnicotinonitrile (synthesized via iodination of the chloro precursor), isobutyl mercaptan, $$ \text{CuI} $$, ligand, and base in DMSO.
  • Heat at 100°C for 24 hours under inert atmosphere.

Advantages :

  • Tolerates steric hindrance from the isobutyl group.
  • Higher functional group compatibility compared to NAS.

Yield : 60–75% (theoretical, based on analogous reactions).

Multicomponent Assembly Strategies

Hantzsch Pyridine Synthesis

This one-pot method constructs the pyridine ring from simpler precursors:

Components :

  • Aldehyde: Isobutylsulfanylacetaldehyde ($$ \text{(CH}3\text{)}2\text{CHCH}2\text{SCH}2\text{CHO} $$)
  • β-Keto Ester: Ethyl acetoacetate ($$ \text{CH}3\text{COCH}2\text{COOEt} $$)
  • Ammonia Source: Ammonium acetate

Procedure :

  • Condense aldehyde, β-keto ester, and ammonia in ethanol under reflux.
  • Oxidize the dihydropyridine intermediate to the aromatic pyridine using $$ \text{FeCl}_3 $$.
  • Introduce the nitrile group via cyanation (e.g., using $$ \text{CuCN} $$).

Challenges :

  • Low regioselectivity in nitrile introduction.
  • Requires multiple purification steps.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Use ethanol/water mixtures to isolate the product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30 to 90:10) resolves impurities.

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):
    • δ 2.15 (s, 3H, COCH$$ _3 $$), δ 2.45 (s, 3H, C6-CH$$ _3 $$), δ 1.85–1.95 (m, 1H, SCH$$ _2 $$CH(CH$$ _3 $$)$$ _2 $$).
  • IR (KBr):
    • 2215 cm$$ ^{-1} $$ (C≡N), 1680 cm$$ ^{-1} $$ (C=O), 650 cm$$ ^{-1} $$ (C–S).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

Method Starting Material Yield (%) Purity (%) Scalability
NAS (DMF, K$$ _2$$CO$$ _3 $$) 5-Acetyl-2-chloro-6-methylnicotinonitrile 72 98 High
Cu-Catalyzed Coupling 5-Acetyl-2-iodo-6-methylnicotinonitrile 65 95 Moderate
Hantzsch Synthesis Isobutylsulfanylacetaldehyde 40 85 Low

Industrial-Scale Production Considerations

For large-scale synthesis, the NAS route is preferred due to:

  • Cost-Effectiveness : Lower catalyst costs compared to transition-metal methods.
  • Process Safety : Avoids toxic byproducts associated with metal catalysts.
  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by 30%.

Challenges and Mitigation Strategies

  • Byproduct Formation :
    • Issue : Competing hydrolysis of the nitrile group under basic conditions.
    • Solution : Use anhydrous solvents and controlled temperature.
  • Low Solubility :
    • Issue : Precipitation of intermediates in polar solvents.
    • Solution : Employ solvent mixtures (e.g., DMF/THF).

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile include other nicotinonitrile derivatives with different substituents. Examples include:

  • 5-Acetyl-2-bromopyridine
  • 5-Acetyl-2-methoxypyridine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other nicotinonitrile derivatives may not be as effective.

Biological Activity

5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2OS
  • CAS Number : 303146-30-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and influence signaling pathways involved in cellular processes. Specifically, it may inhibit enzymes that are crucial for the proliferation of cancer cells or pathogens, thereby exhibiting potential anticancer and antimicrobial properties.

Biological Activity Overview

Activity TypeDescription
Anticancer Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
Antimicrobial Shows activity against certain bacterial strains, indicating potential as an antibiotic agent.
Anti-inflammatory May reduce inflammation by inhibiting specific inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.
  • Antimicrobial Properties :
    • Research indicated that this compound exhibited bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Effects :
    • In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
5-FluorouracilVery HighLowLow
CiprofloxacinLowVery HighLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile
Reactant of Route 2
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5-Acetyl-2-(isobutylsulfanyl)-6-methylnicotinonitrile

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